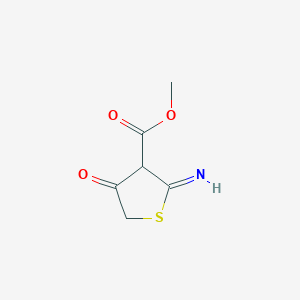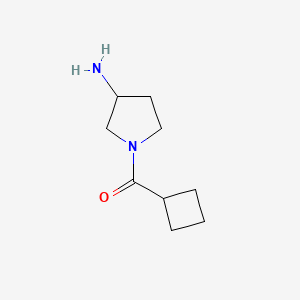
3-(5-Bromo-2-nitrophenoxy)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Bromo-2-nitrophenoxy)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 5-bromo-2-nitrophenoxy group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both bromine and nitro groups on the phenoxy ring imparts unique reactivity and properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Bromo-2-nitrophenoxy)pyrrolidine typically involves the following steps:
Nitration of 5-bromophenol: This step introduces the nitro group to the 5-bromophenol, resulting in 5-bromo-2-nitrophenol.
Formation of 5-bromo-2-nitrophenoxy intermediate: The 5-bromo-2-nitrophenol is then reacted with a suitable base to form the 5-bromo-2-nitrophenoxy intermediate.
Coupling with pyrrolidine: The final step involves the coupling of the 5-bromo-2-nitrophenoxy intermediate with pyrrolidine under appropriate conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques to ensure the scalability and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions: 3-(5-Bromo-2-nitrophenoxy)pyrrolidine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The pyrrolidine ring can be oxidized to form various oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Nucleophilic substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.
Reduction: 3-(5-Amino-2-nitrophenoxy)pyrrolidine.
Oxidation: Various oxidized pyrrolidine derivatives.
Scientific Research Applications
3-(5-Bromo-2-nitrophenoxy)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, potentially leading to new therapeutic agents.
Organic Synthesis: The compound’s unique reactivity makes it a valuable intermediate in the synthesis of complex organic molecules.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-nitrophenoxy)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The presence of the nitro and bromine groups can influence its binding affinity and specificity towards these targets. The molecular pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
3-(5-Bromo-2-nitrophenoxy)tetrahydrofuran: Similar structure but with a tetrahydrofuran ring instead of pyrrolidine.
3-(5-Bromo-2-nitrophenoxy)piperidine: Similar structure but with a piperidine ring instead of pyrrolidine.
Uniqueness: 3-(5-Bromo-2-nitrophenoxy)pyrrolidine is unique due to the combination of the pyrrolidine ring with the 5-bromo-2-nitrophenoxy group. This combination imparts distinct reactivity and properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H11BrN2O3 |
|---|---|
Molecular Weight |
287.11 g/mol |
IUPAC Name |
3-(5-bromo-2-nitrophenoxy)pyrrolidine |
InChI |
InChI=1S/C10H11BrN2O3/c11-7-1-2-9(13(14)15)10(5-7)16-8-3-4-12-6-8/h1-2,5,8,12H,3-4,6H2 |
InChI Key |
VUVNBFFZLCEXIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1OC2=C(C=CC(=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile](/img/structure/B12073242.png)
![3-(Acetyloxymethyl)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12073253.png)
![[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-octanoyloxypropyl] octanoate](/img/structure/B12073266.png)







![4-Amino-1-[2-deoxy-5-O-(4-methylbenzoyl)-beta-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one](/img/structure/B12073317.png)
![6-(m-tolyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12073318.png)


